1-Fluoropropane

Refrigerant Design Aerosol Propellant Phase-Change Thermodynamics

Procurement managers and researchers often struggle to find a low-pressure, thermally stable C3 fluorocarbon that avoids the side reactions common to chloro/bromo analogs. 1-Fluoropropane (HFC-263fa) solves this with a unique property profile: • Quantified phase behavior: -3 °C boiling point & 1830 mmHg vapor pressure (25 °C) for tuning low-temperature refrigerant blends. • High C-F bond energy (452 kJ/mol): Enables radical-mediated functionalization without premature displacement. • Conformational benchmark (ΔH=122±10 cm⁻¹): Validates computational chemistry models. Available in research-grade liquefied gas packaging.

Molecular Formula C3H7F
Molecular Weight 62.09 g/mol
CAS No. 460-13-9
Cat. No. B1212598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoropropane
CAS460-13-9
Synonyms1-fluoropropane
1-fluoropropane, 18F-labeled
n-fluoropropane
Molecular FormulaC3H7F
Molecular Weight62.09 g/mol
Structural Identifiers
SMILESCCCF
InChIInChI=1S/C3H7F/c1-2-3-4/h2-3H2,1H3
InChIKeyJRHNUZCXXOTJCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoropropane: Specifications and Thermophysical Baseline


1-Fluoropropane (CAS 460-13-9), also designated as n-propyl fluoride or HFC-263fa, is a C3 hydrofluorocarbon (HFC) with the molecular formula C₃H₇F and a molecular weight of 62.09 g/mol [1]. The compound is characterized by a normal boiling point of -3 °C (270 K) [2] and a vapor pressure of 1830 mmHg at 25 °C , existing as a colorless, highly flammable liquefied gas under ambient conditions. Its fundamental physicochemical properties, including a liquid density of 0.781–0.782 g/cm³ and an enthalpy of vaporization of approximately 24 kJ/mol (5.74 kcal/mol at 274 K) [3], position it as a low-pressure refrigerant candidate and a building block in organofluorine synthesis.

Low-pressure refrigerant blend research
Fluorinated building block for radical-mediated synthesis
Pressurized liquefied gas handling (boiling below ambient)

Why 1-Fluoropropane Is Irreplaceable


The direct substitution of 1-fluoropropane with alternative C3 halocarbons—such as 1-chloropropane, 1-bromopropane, or the isomeric 2-fluoropropane—is precluded by fundamentally divergent physicochemical and conformational properties that govern phase behavior, reactivity, and safety profiles. While these compounds share the C3H7X backbone, the unique combination of the highly electronegative fluorine atom in the terminal position and the resulting gauche conformational preference [1] confers a distinctive vapor pressure, thermal stability, and molecular interaction landscape. These differences manifest in quantifiable disparities across boiling point, vapor pressure, and torsional barrier energies , rendering class-level substitution scientifically untenable in applications ranging from low-temperature refrigeration cycles to precision organic synthesis.

Phase behavior mismatch
1-Chloropropane and 1-bromopropane are liquids at room temperature, altering storage, handling, and system design requirements.
Vapor pressure divergence
The 2-fluoropropane isomer exhibits substantially higher vapor pressure, demanding higher-rated pressure vessels and shifting cycle performance.
Spectroscopic identity shift
Rotational constants and conformational energetics are unique; analog substitution disrupts computational modeling and spectral reference integrity.

1-Fluoropropane: Quantitative Differentiation from C3 Analogs


Phase and Volatility vs. Heavier 1-Halopropanes

1-Fluoropropane exhibits a normal boiling point of -3 °C, placing it in the gaseous state at room temperature (20-25 °C) and standard atmospheric pressure [1]. In stark contrast, 1-chloropropane boils at 46-47 °C and 1-bromopropane at 71 °C, both existing as liquids under identical ambient conditions [2] [3]. This differential phase behavior directly impacts system design and handling requirements.

Boiling Point
Head-to-head
−3 °C
Gaseous at STP; dictates pressurized storage vs. liquid handling
At 760 mmHg
Refrigerant Design Aerosol Propellant Phase-Change Thermodynamics

Vapor Pressure vs. 2-Fluoropropane Isomer

The isomeric structure of 1-fluoropropane (terminal fluorine) results in a significantly lower vapor pressure compared to its branched isomer, 2-fluoropropane (isopropyl fluoride). At 25 °C, 1-fluoropropane exhibits a vapor pressure of 1830 mmHg, whereas 2-fluoropropane has a predicted vapor pressure of 2577 mmHg . This differential of over 740 mmHg translates to a 41% higher absolute vapor pressure for the 2-isomer under identical thermal conditions.

Vapor Pressure
Head-to-head
1830 mmHg vs 2577 mmHg
Lower pressure supports reduced vessel rating requirements
At 25 °C; 2-fluoropropane isomer
Refrigeration Cycle Efficiency Vapor-Liquid Equilibrium Pressure Vessel Design

Conformational Stability vs. 1-Chloropropane and 1-Bromopropane

1-Fluoropropane exhibits a unique conformational energy profile, with an enthalpy difference of 122±10 cm⁻¹ favoring the gauche conformer over the trans conformer [1]. This is intermediate between 1-chloropropane (127±10 cm⁻¹) and 1-bromopropane (37±10 cm⁻¹). Furthermore, the methyl torsional barrier in the trans conformer is 936±4 cm⁻¹ for 1-fluoropropane, compared to 929±2 cm⁻¹ for 1-chloropropane and 841 cm⁻¹ for 1-bromopropane [1]. The gauche torsional barrier for 1-fluoropropane is 986±9 cm⁻¹, which is notably lower than the 1080±3 cm⁻¹ barrier observed for 1-chloropropane [1].

Conformational ΔH
Head-to-head
122±10 cm⁻¹
Intermediate between 1-chloro and 1-bromo analogs; impacts modeling fidelity
Gas phase; gauche minus trans
Conformational Analysis Computational Chemistry Spectroscopic Standards

Rotational Constants vs. Non-Fluorinated Analogs

Microwave spectroscopic analysis confirms that 1-fluoropropane exists in two distinct rotational isomers, trans and gauche, with precisely determined ground-state rotational constants [1]. For the trans conformer, A = 26,986.73, B = 3,748.32, and C = 3,509.88 Mc/sec; for the gauche conformer, A = 14,503.69, B = 5,085.71, and C = 4,295.28 Mc/sec [1]. These constants are unique to the fluorine-containing C3 backbone and differ substantially from those reported for 1-chloropropane [2] and 1-bromopropane, reflecting the distinct mass distribution and bond geometry induced by fluorine substitution.

Rotational ID
Head-to-head
Trans/Gauche constants established
Definitive spectroscopic identity; prevents misidentification
Microwave spectroscopy
Microwave Spectroscopy Rotational Isomerism Physical Chemistry Standards

Synthetic Utility: Fluorination vs. Halogen Exchange

The C-F bond in 1-fluoropropane, with a bond dissociation energy of approximately 452 kJ/mol, is significantly stronger than the C-Cl bond (~351 kJ/mol) in 1-chloropropane or the C-Br bond (~293 kJ/mol) in 1-bromopropane [1]. This difference renders 1-fluoropropane markedly less susceptible to nucleophilic substitution under standard conditions, but it can undergo selective hydrogen abstraction in radical-mediated reactions . This distinct reactivity profile enables its use as a stable fluorinated building block in pathways where chloro or bromo analogs would undergo premature or undesired side reactions.

C−F Bond Energy
Class-level
~452 kJ/mol
~29% stronger than C−Cl; resists nucleophilic displacement
Standard BDE; enables selective radical chemistry
Organofluorine Chemistry Nucleophilic Substitution Radical Reactions

1-Fluoropropane: Key Application Scenarios


Low-Pressure Refrigerant in Mixed Working Fluids

The low boiling point (-3 °C) and moderate vapor pressure (1830 mmHg at 25 °C) of 1-fluoropropane, as established in the phase-state comparison [1] [2], make it a viable candidate as a lower-pressure component in refrigerant blends. Its thermodynamic profile can be leveraged to tune the pressure-enthalpy characteristics of a mixed refrigerant, potentially improving the coefficient of performance (COP) in low-temperature cycles compared to higher-pressure isomeric alternatives like 2-fluoropropane (vapor pressure 2577 mmHg) .

Spectroscopic Standard for Conformational Analysis

The precisely determined conformational enthalpy difference (122±10 cm⁻¹) and methyl torsional barriers (trans: 936±4 cm⁻¹, gauche: 986±9 cm⁻¹) for 1-fluoropropane [1] provide a well-characterized benchmark for validating computational chemistry methods and calibrating far-infrared/Raman instrumentation. Its intermediate conformational energy relative to 1-chloro- and 1-bromopropane [1] makes it a particularly sensitive probe for assessing the accuracy of force fields and ab initio models.

Fluorinated Building Block for Radical-Mediated Synthesis

The high C-F bond dissociation energy (~452 kJ/mol) of 1-fluoropropane [1] renders it resistant to premature nucleophilic displacement, enabling its use as a stable precursor in radical-mediated functionalization pathways. In contrast to 1-chloropropane or 1-bromopropane, which may undergo undesired side reactions under similar conditions, 1-fluoropropane can selectively undergo hydrogen abstraction to generate fluorinated alkyl radicals for downstream coupling [2].

Application
Selection Property
Validation Focus
Low-pressure refrigerant blend research
Vapor pressure and phase behavior profile
Pressure-enthalpy cycle simulation
Spectroscopic standard for conformational analysis
Defined conformational energy profile
Force-field and ab initio benchmarking
Fluorinated building block for radical synthesis
C-F bond dissociation energy profile
Radical generation selectivity

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